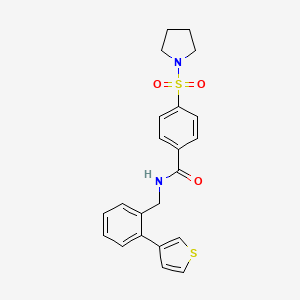
4-(pyrrolidin-1-ylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(pyrrolidin-1-ylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as PSSB, this compound has been found to exhibit promising biological activity in various studies.
Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
The research into compounds with similar structures, such as benzothiophenes and pyrrolidinyl derivatives, often focuses on the synthesis of heterocyclic compounds. These studies explore the reactivity of such compounds toward different nucleophiles to yield a variety of derivatives with potential biological activity. For instance, Mohareb et al. (2004) detailed the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to the formation of several heterocyclic derivatives, indicating a broad interest in exploring the synthetic versatility of thiophene-containing compounds for applications in medicinal chemistry and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Biological Activity
A key area of research for compounds within this structural family includes their potential biological activities, such as anticancer, antimicrobial, and enzyme inhibition properties. Various studies have synthesized and tested derivatives for their bioactivity:
- Ghorab and Al-Said (2012) synthesized novel indenopyridine derivatives, exhibiting significant in vitro anticancer activity against different cancer cell lines, hinting at the therapeutic potential of structurally similar compounds in oncology (Ghorab & Al-Said, 2012).
- Hafez, Alsalamah, and El-Gazzar (2017) developed thiophene and thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents, further emphasizing the pharmaceutical relevance of this chemical class (Hafez, Alsalamah, & El-Gazzar, 2017).
Material Science and Polymer Chemistry
The synthesis of novel compounds often extends into materials science, where their unique properties can be exploited for various applications. For example, the development of new polyamides and poly(amide-imide)s derived from specific diamines and dianhydrides, as researched by Saxena et al. (2003), highlights the role of novel synthetic compounds in creating materials with desirable thermal and mechanical properties (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Propriétés
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c25-22(23-15-18-5-1-2-6-21(18)19-11-14-28-16-19)17-7-9-20(10-8-17)29(26,27)24-12-3-4-13-24/h1-2,5-11,14,16H,3-4,12-13,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNJKEFYOBSARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrrolidin-1-ylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2725278.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2725282.png)
![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline](/img/structure/B2725286.png)
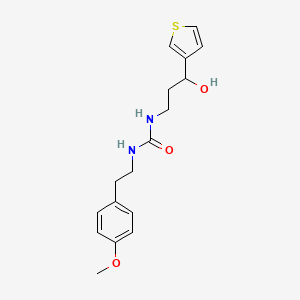

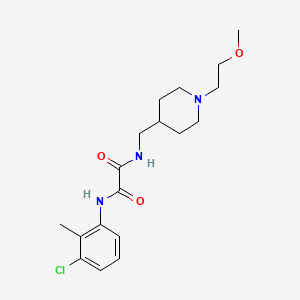
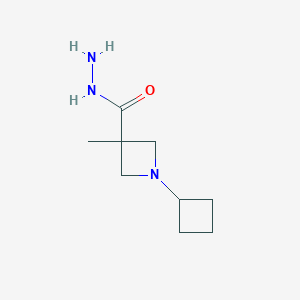
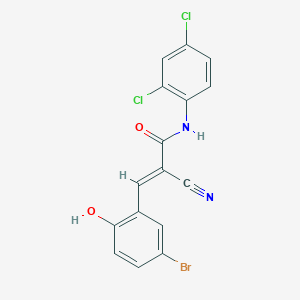
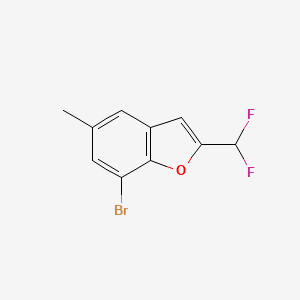
![11,13-Dimethyl-8-[4-(trifluoromethyl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2725295.png)
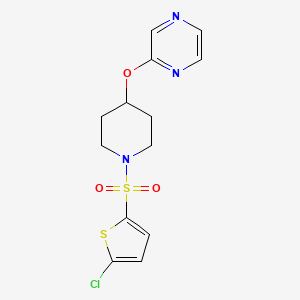
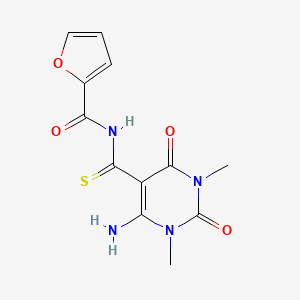
![3-{4-[(2,5-Dimethylbenzenesulfonyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B2725298.png)
